2-[(Pyridin-2-yl)methyl]propane-1,3-diamine
Description
Properties
CAS No. |
142867-86-5 |
|---|---|
Molecular Formula |
C9H15N3 |
Molecular Weight |
165.24 g/mol |
IUPAC Name |
2-(pyridin-2-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C9H15N3/c10-6-8(7-11)5-9-3-1-2-4-12-9/h1-4,8H,5-7,10-11H2 |
InChI Key |
JLLHIJGDANUHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(CN)CN |
Origin of Product |
United States |
Preparation Methods
Catalytic Amination of Amino Alcohols
The catalytic amination of amino alcohols under hydrogenation conditions represents a direct route to synthesize 2-[(pyridin-2-yl)methyl]propane-1,3-diamine. In this method, 2-amino-2-methyl-1-propanol derivatives are reacted with pyridine-containing aldehydes in the presence of a Raney Ni catalyst. The reaction proceeds under hydrogen pressure (2.0–3.0 MPa) at 160–220°C for 6–15 hours, followed by vacuum distillation to isolate the product.
Key Parameters:
- Catalyst: Raney Ni (5–10 wt% relative to substrate)
- Ammonia: 45–60 g per 95 g substrate
- Yield: 57.5–63.5% (selectivity 80.8–83.8%)
This method is advantageous due to its scalability and use of stable raw materials. However, the requirement for high-pressure conditions and catalyst recovery poses operational challenges.
Reductive Amination of Pyridinecarboxaldehyde with 1,3-Diaminopropane
A widely reported approach involves the reductive amination of 2-pyridinecarboxaldehyde with 1,3-diaminopropane. The reaction employs sodium cyanoborohydride (NaBH3CN) as a reducing agent in methanol at 25°C for 24 hours. The mechanism proceeds via Schiff base formation, followed by reduction to the secondary amine.
Reaction Scheme:
$$ \text{2-Pyridinecarboxaldehyde} + \text{1,3-Diaminopropane} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-[(Pyridin-2-yl)methyl]propane-1,3-diamine} $$
Optimized Conditions:
This method offers mild reaction conditions and high selectivity. Byproducts such as bis-alkylated species are minimized through stoichiometric control.
Hydrogenation of Nitrile Intermediates
An alternative pathway involves the hydrogenation of a nitrile precursor. 3-((Pyridin-2-yl)methyl)glutaronitrile is hydrogenated over a Pd/C catalyst (5 wt%) at 80°C under 50 bar H₂ pressure. The reaction is conducted in ethanol with aqueous ammonia to prevent over-reduction.
Steps:
- Nitrile Synthesis: Alkylation of pyridine-2-carbonitrile with 1,3-dibromopropane.
- Hydrogenation: Catalytic reduction to the primary amine.
Performance Metrics:
This method ensures high purity but requires multi-step synthesis and specialized equipment for high-pressure hydrogenation.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the formation of 2-[(pyridin-2-yl)methyl]propane-1,3-diamine. A mixture of 2-pyridinemethanol, 1,3-diaminopropane, and Amberlyst-15 catalyst is heated at 150°C for 20 minutes under microwave conditions.
Advantages:
- Time Efficiency: 20 minutes vs. 12–24 hours conventionally.
- Catalyst Reusability: Amberlyst-15 retains activity for 5 cycles.
Limitations:
- Scale-Up Challenges: Limited to batch sizes <100 g.
- Energy Consumption: High power input required.
Enzymatic Amination Using Transaminases
Recent advances utilize ω-transaminases for asymmetric synthesis. (S)-selective transaminases convert 3-((pyridin-2-yl)methyl)pentanedial to the target compound using alanine as an amine donor. The reaction proceeds in phosphate buffer (pH 7.5) at 37°C with a cofactor regeneration system.
Enzyme Performance:
This green chemistry approach eliminates metal catalysts but faces hurdles in enzyme stability and cost.
Comparative Analysis of Methods
Purification and Characterization
Post-synthesis purification typically involves vacuum distillation or recrystallization from ethyl acetate/hexane. Characterization by $$ ^1 \text{H NMR} $$, $$ ^{13} \text{C NMR} $$, and HRMS confirms structure:
- $$ ^1 \text{H NMR} $$ (CDCl₃): δ 1.27 (–NH₂), 2.51 (–CH₂), 3.68 (–CH₂–Py), 7.39–8.58 (pyridyl-H).
- HRMS (m/z): [M+H]⁺ calcd. for C₉H₁₆N₃: 166.1345; found: 166.1342.
Industrial Applications and Challenges
The compound serves as a ligand in catalysis (e.g., Cu nanocomposites for chromeno[2,3-b]pyridine synthesis) and a building block for pharmaceuticals. Challenges include optimizing enantioselectivity in asymmetric derivatives and reducing reliance on noble metal catalysts.
Future research directions include flow chemistry adaptations and biocatalytic route optimization to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under mild conditions, often using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds containing the pyridin-2-ylmethyl moiety exhibit significant anticancer properties. For instance, derivatives of 2-[(pyridin-2-yl)methyl]propane-1,3-diamine have been evaluated for their ability to inhibit specific kinases involved in cancer progression. A study indicated that these compounds demonstrated selectivity for cyclin-dependent kinases, which are crucial targets in cancer therapy .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In a study assessing various derivatives, it was found that certain formulations exhibited up to 36% inhibition of edema in animal models at a dosage of 50 mg/kg . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Compounds based on this structure have shown promising antimicrobial activity against various pathogens. For example, derivatives were synthesized and tested for their ability to inhibit bacterial growth, demonstrating effectiveness comparable to established antibiotics .
Catalysis
Catalytic Applications in Organic Synthesis
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine has been utilized as a ligand in the formation of metal complexes that serve as effective catalysts in organic reactions. A notable application is its use in copper nanocomposites for the synthesis of chromeno[2,3-b]pyridine compounds. The catalyst demonstrated high efficiency and selectivity under mild conditions .
| Catalyst | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Cu-Nanocomposite with 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine | Synthesis of chromeno[2,3-b]pyridine | >90% | Mild temperature |
Materials Science
Complexation and Separation Technologies
This compound has been explored as a ligand for the complexation of transition metals, particularly in the context of actinide-lanthanide separations. Its ability to form stable complexes with softer donor atoms enhances selectivity during chemical separations, which is critical in nuclear waste management and recycling processes .
Case Study 1: Anticancer Drug Development
A series of pyridinyl derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The study highlighted the importance of structural modifications on biological activity and identified lead compounds with promising efficacy against breast and prostate cancers.
Case Study 2: Catalytic Efficiency
In a comparative study involving several ligands in copper-catalyzed reactions, the inclusion of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine significantly improved reaction rates and yields compared to traditional catalysts. This finding underscores its potential application in green chemistry practices.
Mechanism of Action
The mechanism by which 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine exerts its effects depends on its specific application. For instance, as a ligand in catalytic processes, it coordinates with metal centers to facilitate reactions such as hydrogenation. The molecular targets and pathways involved include the formation of stable metal-ligand complexes that enhance the reactivity and selectivity of the catalyst .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine with key analogues, highlighting structural differences, synthesis, and applications:
Key Comparative Insights
Coordination Behavior :
- The target compound’s pyridin-2-ylmethyl group likely enables tridentate (N,N,N) coordination, similar to ptpd and N1,N3-di(pyridin-2-yl)propane-1,3-diamine . However, ptpd’s triazole linker provides additional π-interaction sites, enhancing metal-binding stability.
- The Cd(II) complex in shows that tetradentate ligands with pyridyl and amine groups form distorted octahedral geometries, suggesting the target compound could exhibit similar versatility .
Biological Activity: Substituents critically influence bioactivity. For example, the indole-containing PDAT () inhibits enzymes noncompetitively, whereas cyclohexyl/dimethylamino derivatives () target bacterial resistance enzymes .
Synthetic Flexibility :
- Click chemistry () and enzymatic desymmetrization () highlight methods to introduce diverse functional groups (e.g., triazoles, benzyl groups) onto the propane-1,3-diamine scaffold .
Biological Activity
2-[(Pyridin-2-yl)methyl]propane-1,3-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties. The synthesis methods, mechanisms of action, and relevant case studies will also be discussed.
Chemical Structure and Properties
The molecular structure of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine features a pyridine ring and a propane backbone with two amine functionalities. This structure is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various pyridine derivatives, including 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine. The minimal inhibitory concentration (MIC) values against several bacterial strains have been reported:
| Bacterial Strain | MIC (mM) |
|---|---|
| Staphylococcus aureus | 0.02 |
| Escherichia coli | 0.05 |
| Pseudomonas aeruginosa | 0.06 |
| Candida albicans | 0.10 |
The compound exhibits varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity .
Anticancer Properties
The anticancer potential of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine has been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistically, the compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine can be attributed to its ability to interact with specific molecular targets. It is believed to bind to enzymes and receptors involved in critical cellular pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.
- Receptor Modulation : Interaction with cell surface receptors can modulate signaling pathways that control cell growth and apoptosis.
Further research is required to elucidate the exact molecular mechanisms involved .
Case Studies
Several case studies highlight the efficacy of 2-[(Pyridin-2-yl)methyl]propane-1,3-diamine:
- Study on Antimicrobial Activity : In a recent study, the compound was tested against a panel of bacterial strains. Results indicated significant antibacterial activity comparable to standard antibiotics .
- Cancer Cell Line Study : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
